molecular formula C11H15N B1368561 3-[(3-N,N-Dimethylamino)phenyl]-1-propene CAS No. 52276-05-8

3-[(3-N,N-Dimethylamino)phenyl]-1-propene

Cat. No.: B1368561
CAS No.: 52276-05-8
M. Wt: 161.24 g/mol
InChI Key: CASIPJOHTVIPPW-UHFFFAOYSA-N
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Description

3-[(3-N,N-Dimethylamino)phenyl]-1-propene is an aromatic propenyl compound featuring a dimethylamino (-N(CH₃)₂) group at the 3-position of the phenyl ring. This electron-donating substituent significantly influences the compound’s electronic properties, including absorption/emission spectra and reactivity. The compound’s structure enables applications in materials science (e.g., polymer additives) and pharmacology (e.g., bioactive intermediates) due to its conjugated π-system and polarizable amino group .

Properties

IUPAC Name

N,N-dimethyl-3-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-6-10-7-5-8-11(9-10)12(2)3/h4-5,7-9H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIPJOHTVIPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641210
Record name N,N-Dimethyl-3-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52276-05-8
Record name N,N-Dimethyl-3-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene typically involves the reaction of dimethylamine with a suitable precursor such as resorcinol. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the safety and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-[(3-N,N-Dimethylamino)phenyl]-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
Research indicates that derivatives of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene exhibit significant analgesic effects. A study highlighted the development of these compounds as alternatives to traditional opioids for pain management, aiming to reduce side effects such as nausea and vomiting associated with opioids like tramadol . The analgesic potency of these compounds was noted to be significantly higher than that of tramadol, suggesting their potential as effective pain relief medications.

Neuropathic Pain Treatment
Another patent discusses the use of 1-phenyl-3-dimethylaminopropane compounds for treating neuropathic pain. These compounds are being investigated for their efficacy in managing conditions such as polyneuropathic pain . The ongoing research aims to establish a new class of analgesics that can provide relief without the adverse effects typical of conventional treatments.

Materials Science Applications

Dye Intermediates and Colorants
The compound serves as an important intermediate in the synthesis of dyes and colorants used in various industries, including textiles and plastics. Its unique structure allows it to participate in reactions that yield vibrant colors, making it valuable in manufacturing processes where color stability and intensity are crucial .

Corrosion Inhibitors
Due to its amine functionality, this compound can also be utilized as a corrosion inhibitor. Compounds with similar structures have shown effectiveness in protecting metals from corrosion by forming protective films on surfaces exposed to corrosive environments .

Organic Synthesis Applications

Building Blocks for Complex Molecules
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it suitable for creating diverse chemical entities, including pharmaceuticals and agrochemicals. Researchers have utilized this compound in multi-step synthesis protocols that lead to the formation of biologically active compounds .

Case Studies

  • Synthesis of Analgesics
    A case study demonstrated the synthesis of new analgesic compounds derived from this compound. The study involved optimizing reaction conditions to enhance yield and purity, ultimately leading to compounds with improved pain-relieving properties compared to existing medications.
  • Corrosion Inhibition Efficacy
    Another investigation focused on evaluating the corrosion inhibition efficiency of derivatives of this compound in acidic environments. Results indicated a significant reduction in corrosion rates when these compounds were applied, showcasing their practical utility in industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives: Electronic and Spectral Properties

Chalcones such as 3-[4-(dimethylamino)phenyl]-1-phenyl-(2E)-propen-1-one (DAPPP) and 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethylamino)phenyl)-2-propen-1-one (MSPPP) share a propenone backbone but differ in substituents. Key comparisons:

  • Absorption/Emission :
Compound Absorption λ (nm) Fluorescence λ (nm) Stokes Shift (nm)
DAPPP 403–427 472–533 69–106
MSPPP Similar range 511–548 ~80–121

The dimethylamino group in DAPPP and MSPPP enhances intramolecular charge transfer (ICT), red-shifting absorption/emission compared to non-amino analogs.

  • Quantum Yield : MSPPP exhibits higher fluorescence quantum yield than DAPPP due to the electron-withdrawing methylsulfonyl group stabilizing the excited state .

Polymer Science: Substituent Effects on Thermal Properties

In copolymer studies, 3-(1-adamantyl)-1-propene and 3-phenyl-1-propene were compared to assess substituent impacts:

  • Glass Transition Temperature (Tg) :
Copolymer Component Tg Increase vs. Homopolymer
3-(1-Adamantyl)-1-propene Significant (disrupts crystallinity)
3-Phenyl-1-propene Moderate (planar phenyl less disruptive)

The bulky adamantyl group in 3-(1-adamantyl)-1-propene reduces polymer crystallinity more effectively than phenyl or dimethylamino groups, suggesting that 3-[(3-N,N-Dimethylamino)phenyl]-1-propene may offer intermediate thermal stability depending on copolymer composition.

Bioactive Analogues: Substituent Position and Activity

  • GR-55562 Derivatives: Derivatives with a 3-(N,N-dimethylamino)prop-1-enyl group (e.g., compound 3c) act as potent 5-HT₁B receptor antagonists. Substituent geometry (E/Z isomerism) and chain length modulate agonist/antagonist activity, highlighting the dimethylamino group’s role in receptor binding .
  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine : Unlike the propenyl backbone in the target compound, this chloro-substituted propane derivative exhibits distinct reactivity (e.g., nucleophilic substitution at the chloro site) and lower conjugation, reducing ICT effects .

Key Research Findings

  • Electronic Effects: The dimethylamino group’s electron-donating nature enhances ICT in conjugated systems, making it valuable in optoelectronic materials .
  • Thermal Behavior: Bulky substituents (e.g., adamantyl) disrupt polymer crystallinity more than planar groups (e.g., phenyl), suggesting that this compound may balance rigidity and processability in copolymers .
  • Biological Relevance : The substituent’s position and geometry critically influence receptor binding, as seen in 5-HT₁B antagonists .

Biological Activity

3-[(3-N,N-Dimethylamino)phenyl]-1-propene, also known as 3-Allyl-N,N-dimethylaniline, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : 161.24 g/mol
  • CAS Number : 52276-05-8

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial applications. Research indicates that similar compounds with dimethylamino groups often show significant antibacterial and antifungal properties.

Antimicrobial Properties

Recent studies have demonstrated that this compound possesses notable antimicrobial effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

MicroorganismMIC (µg/mL)
Staphylococcus aureus16.69
Escherichia coli23.15
Candida albicans18.00
Pseudomonas aeruginosa22.90

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects primarily involves interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, leading to modulation of various biochemical pathways.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent .
  • Antifungal Activity : In vitro tests revealed that the compound exhibited antifungal properties against Candida albicans, with an MIC value comparable to established antifungal agents . This positions it as a promising candidate for treating fungal infections.

Applications in Medicinal Chemistry

The biological activity of this compound extends to various applications in medicinal chemistry:

  • Drug Development : Its ability to interact with neurotransmitter receptors suggests potential use in developing treatments for neurological disorders .
  • Synthesis of Mannich Bases : This compound can serve as a precursor for synthesizing Mannich bases, which have shown anticancer and anti-inflammatory properties .
  • Polymer Production : It is also utilized in creating polymers with unique electronic and optical properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-[(3-N,N-Dimethylamino)phenyl]-1-propene, and what key reaction conditions influence yield?

  • The compound can be synthesized via condensation reactions involving aldehydes and amines. For example, Na(OAc)₃BH-mediated reductive amination in dichloroethane (DCE) under reflux conditions has been used for analogous structures (e.g., synthesis of N-substituted analogues) . Key factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

  • 1H/13C NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet near δ 2.8–3.2 ppm in 1H NMR. The allylic protons (CH₂=CH-) show coupling patterns in the δ 5.0–6.5 ppm range.
  • UV-Vis : Conjugation between the aromatic ring and the propene moiety results in absorption bands ~400–430 nm, influenced by solvent polarity .
  • X-ray crystallography : Crystallographic data (e.g., bond lengths, angles) for similar compounds confirm the planar geometry of the dimethylamino-substituted phenyl group .

Q. How does solvent polarity affect the fluorescence properties of this compound?

  • Solvent polarity modulates the Stokes shift due to solvatochromism. For example, in non-polar solvents (e.g., hexane), fluorescence emission is blue-shifted (~472 nm), while polar solvents (e.g., methanol) induce red shifts (~533 nm) . Quantum yield decreases in polar solvents due to enhanced non-radiative decay.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in electronic absorption spectra for this compound?

  • Density Functional Theory (DFT) calculations predict excitation energies and oscillator strengths, which can be compared to experimental UV-Vis data. Discrepancies often arise from solvent effects or molecular aggregation, which are not accounted for in gas-phase simulations. Incorporating a Polarizable Continuum Model (PCM) improves alignment with experimental results .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

  • The dimethylamino group is a strong para-directing, electron-donating substituent. However, steric hindrance from the propene chain may favor meta substitution. Using bulky electrophiles (e.g., tert-butyl hypochlorite) or Lewis acid catalysts (e.g., AlCl₃) can shift selectivity. Computational modeling of transition states aids in predicting outcomes .

Q. How does this compound perform as a ligand in transition-metal catalysis?

  • The dimethylamino group enhances electron donation, stabilizing metal centers in catalytic cycles. For example, analogous phosphine ligands (e.g., 4-(Dimethylamino)phenyldiphenylphosphine) improve catalytic efficiency in Suzuki-Miyaura couplings . Coordination studies (e.g., IR, XAS) are recommended to confirm binding modes.

Q. What experimental factors contribute to variations in fluorescence quantum yield across studies?

  • Critical factors include:

  • Excitation wavelength : Overlap with absorption maxima minimizes energy loss.
  • Sample purity : Impurities (e.g., oxidation byproducts) quench fluorescence.
  • Temperature : Lower temperatures reduce thermal relaxation, enhancing yield.
    Systematic solvent screening (e.g., using Kamlet-Taft parameters) isolates polarity effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Contradictions may arise from differences in acid strength or reaction time. The dimethylamino group is protonated under strong acids (e.g., HCl), altering reactivity. Kinetic studies (e.g., monitoring degradation via HPLC) under controlled pH and temperature conditions are essential. Stability in buffered solutions (pH 4–7) should also be assessed .

Methodological Recommendations

  • Synthesis : Optimize reductive amination protocols using Na(OAc)₃BH in DCE at 60–80°C .
  • Characterization : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation .
  • Application Studies : For optical applications, measure amplified spontaneous emission (ASE) under pulsed laser excitation to evaluate lasing potential .

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